5-broMo-3-chloro-2-Methylaniline

Description

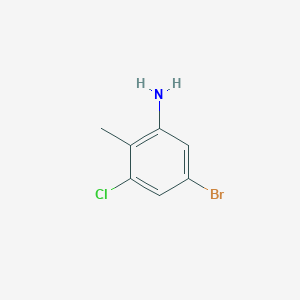

5-Bromo-3-chloro-2-methylaniline is a halogenated aniline derivative with the molecular formula C₇H₇BrClN and a molar mass of 220.49 g/mol. Structurally, it features a benzene ring substituted with a bromine atom at position 5, a chlorine atom at position 3, and a methyl group at position 2. Halogen atoms (Br, Cl) are electron-withdrawing, reducing the basicity of the aromatic amine compared to unsubstituted aniline. The methyl group contributes steric bulk and lipophilicity, which may affect solubility in polar solvents and interactions with biological macromolecules .

Properties

IUPAC Name |

5-bromo-3-chloro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJLDDWETWTFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration and Reduction:

Industrial Production Methods:

- Industrially, the production of 5-bromo-3-chloro-2-methylaniline involves the nitration of toluene, followed by reduction and halogenation steps. The reaction conditions are carefully controlled to ensure the correct positioning of the substituents .

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution:

Nucleophilic Substitution:

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Halogenation: Bromine and chlorine are used for introducing halogen substituents.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-3-chloro-2-methylaniline is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows it to serve as a building block for various bioactive molecules.

Case Study: Synthesis of Anticancer Agents

In recent research, derivatives of this compound have been synthesized to develop new anticancer agents. For example, the compound has been used to create indazole derivatives that exhibit significant cytotoxicity against cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The most promising compounds demonstrated IC₅₀ values as low as 2.93 µM, indicating potent anticancer activity .

Organic Synthesis

The compound is instrumental in organic synthesis, particularly in the preparation of heterocyclic compounds and complex organic molecules.

Synthesis Pathways

Several synthetic routes utilize this compound as an intermediate:

- Bromination Reactions: It can undergo electrophilic aromatic substitution to introduce additional bromine or other substituents.

- Formation of Heterocycles: The compound serves as a precursor in synthesizing various nitrogen-containing heterocycles, which are essential in drug discovery.

Research indicates that this compound exhibits notable biological activities, including antimicrobial properties.

Antimicrobial Studies

Studies have shown that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, Schiff bases derived from related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating strong activity.

Industrial Applications

Beyond pharmaceuticals, this compound is also explored for use in various industrial applications.

Dyes and Pigments

The compound can be utilized in the manufacture of dyes and pigments due to its vibrant color properties and stability under various conditions. Its reactivity allows for modifications that enhance colorfastness and application versatility .

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of 5-bromo-3-chloro-2-methylaniline involves its interaction with various molecular targets, including enzymes and receptors. The specific pathways depend on the context of its application, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 5-Bromo-2-chloro-3-methylaniline

This compound (CAS 611235-28-0) is a positional isomer of the target molecule, differing in the placement of the chlorine and methyl groups. Key distinctions include:

| Property | 5-Bromo-3-chloro-2-methylaniline | 5-Bromo-2-chloro-3-methylaniline |

|---|---|---|

| Substituent Positions | 2-CH₃, 3-Cl, 5-Br | 3-CH₃, 2-Cl, 5-Br |

| Molecular Formula | C₇H₇BrClN | C₇H₇BrClN |

| Molar Mass (g/mol) | 220.49 | 220.49 |

| Electronic Effects | Cl at position 3 may enhance steric hindrance near NH₂ | Methyl at position 3 increases lipophilicity |

The chlorine atom at position 3 in the target compound may sterically hinder electrophilic substitution reactions at the aromatic ring compared to its isomer.

4-Chloro-2-methylaniline

This compound (C₇H₈ClN, molar mass 141.60 g/mol) lacks the bromine atom present in the target molecule but shares a methyl and chlorine substitution pattern. Key differences:

The absence of bromine in 4-chloro-2-methylaniline reduces its molecular weight and lipophilicity. However, its metabolic activation by hepatic enzymes generates 5-chloro-2-hydroxylaminotoluene, a reactive intermediate that binds to DNA and proteins.

General Trends in Halogenated Anilines

- Metabolic Stability : Bulky substituents (e.g., Br at position 5) may reduce oxidation rates by cytochrome P450 enzymes, altering toxicity profiles.

- Electronic Effects : Electron-withdrawing halogens decrease amine basicity, influencing solubility and interaction with acidic environments.

Research Findings and Implications

- Metabolic Activation : 4-Chloro-2-methylaniline’s metabolism involves hydroxylamine intermediates, which are highly reactive. The target compound’s bromine substituent may sterically or electronically block this activation, though experimental validation is needed .

- Computational Predictions : Density functional theory (DFT) methods, such as those incorporating exact exchange terms (e.g., Becke’s 1993 functional), could predict thermochemical properties (e.g., bond dissociation energies) to compare stability and reactivity across isomers .

Biological Activity

5-Bromo-3-chloro-2-methylaniline (C7H7BrClN) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

- Molecular Formula : C7H7BrClN

- Molecular Weight : 220.49 g/mol

- Boiling Point : 422.1 ± 38.0 °C

- Melting Point : 82-84 °C

- Density : 1.2 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions, which can lead to significant biological effects.

Molecular Targets and Pathways

Research indicates that this compound may influence several biochemical pathways, including:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : The compound may bind to receptors that modulate cellular responses, potentially affecting signaling pathways related to growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines. For example:

- MCF Cell Line Studies : Flow cytometry results indicated that the compound accelerated apoptosis in MCF cell lines, suggesting its role as a potential anticancer agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study demonstrated that derivatives of methylaniline compounds exhibited significant antibacterial activity against various strains of bacteria, indicating that modifications like bromination and chlorination can enhance efficacy .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 5-bromo-3-chloro-2-methylaniline, and how can purity be optimized?

- Methodological Answer : Synthesis often involves halogenation or cross-coupling reactions. For example, bromination of 3-chloro-2-methylaniline using N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water solvent system). Monitor purity via HPLC (>97% purity as per industry standards) and confirm structure using -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and mass spectrometry (M at m/z 219.91) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies substituent positions via coupling patterns (e.g., methyl group at δ 2.3 ppm, NH protons at δ 4.1–4.5 ppm). -NMR confirms aromatic carbons adjacent to halogens (e.g., C-Br at ~115 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHBrClN).

- FT-IR : NH stretching (3350–3450 cm) and C-Br vibrations (550–650 cm) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and seek medical attention. Stability tests under varying temperatures (e.g., TGA/DSC analysis) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis. For example, measure solubility in DMSO, ethanol, and dichloromethane at 25°C. Conflicting data may arise from impurities; repurify via recrystallization (ethanol/water) and re-test. Computational modeling (COSMO-RS) can predict solvent interactions based on Hansen solubility parameters .

Q. What strategies address regioselectivity challenges in derivatizing this compound for drug discovery?

- Methodological Answer :

- Protection/Deprotection : Protect the NH group with Boc anhydride to direct reactivity to halogens.

- Catalytic Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for aryl-Br substitutions while retaining Cl for further functionalization.

- DFT Calculations : Predict reactive sites using frontier molecular orbital (FMO) analysis .

Q. How can researchers interpret contradictory NMR data for halogenated anilines in crowded aromatic regions?

- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between NH protons and adjacent carbons can clarify substitution patterns. Compare experimental data with simulated spectra (e.g., ACD/Labs NMR predictor) .

Q. What methodologies validate the environmental stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.